(E)-1-(5-bromothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine
Overview
Description
(E)-1-(5-bromothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine is a complex organic compound that features a bromothiophene moiety and a fluorenyl piperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-bromothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine typically involves a multi-step process. The initial step often includes the bromination of thiophene to obtain 5-bromothiophene. This is followed by the formation of the imine linkage through a condensation reaction between 5-bromothiophene-2-carbaldehyde and 4-(9H-fluoren-9-yl)piperazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-bromothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(E)-1-(5-bromothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-1-(5-bromothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imine and bromothiophene functionalities. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-chlorothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine
- (E)-1-(5-iodothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine
- (E)-1-(5-methylthiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine
Uniqueness
The uniqueness of (E)-1-(5-bromothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom on the thiophene ring, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3S/c23-21-10-9-16(27-21)15-24-26-13-11-25(12-14-26)22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,15,22H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJQEZCCOFTTTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC=C(S5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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